3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]
CAS No.:
Cat. No.: VC17831825
Molecular Formula: C11H15NS
Molecular Weight: 193.31 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] -](/images/structure/VC17831825.png)
Specification
Molecular Formula | C11H15NS |
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Molecular Weight | 193.31 g/mol |
IUPAC Name | 3'-methylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane] |
Standard InChI | InChI=1S/C11H15NS/c1-8-6-11(7-8)9-3-5-13-10(9)2-4-12-11/h3,5,8,12H,2,4,6-7H2,1H3 |
Standard InChI Key | QWGWZZWTGIZLEX-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2(C1)C3=C(CCN2)SC=C3 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The molecule features a spiro junction at the cyclobutane carbon (position 1) and the nitrogen-bearing carbon of the thieno[3,2-c]pyridine system (position 4'). This connectivity creates orthogonal ring systems, imposing significant conformational restraint . The thieno[3,2-c]pyridine moiety comprises a fused thiophene (positions 2,3) and pyridine (positions 4,5,6), with partial saturation at the 6' and 7' positions (Figure 1). The 3-methyl substituent resides on the pyridine ring, influencing electronic distribution and steric interactions.
Molecular Formula:
Molecular Weight: 191.29 g/mol (calculated)
IUPAC Name: 3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]
Stereochemical Considerations
Spiro systems often exhibit axial chirality depending on substituent arrangement. While the parent structure lacks stereocenters, synthetic derivatives may introduce chiral elements at the cyclobutane or dihydrothienopyridine positions .
Synthetic Methodologies
Key Synthetic Routes
Spirocyclic systems are typically constructed via cyclization or ring-closing strategies. For analogous spiro[cyclobutane-isoquinoline] systems, [2+2] photocycloaddition or transition-metal-catalyzed C–H activation has been employed . Applied to the target compound:
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Thienopyridine Precursor Synthesis:
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Condensation of 3-methyl-4-aminothiophene with acryloyl chloride yields the dihydrothienopyridine core.
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Partial hydrogenation achieves the 6',7'-dihydro state.
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Spirocyclization:
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Cyclobutane formation via nickel-catalyzed [2+2] cycloaddition between ethylene and a dihydrothienopyridine-derived diene.
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Challenges in Synthesis
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Regioselectivity: Ensuring correct ring fusion during thienopyridine formation.
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Conformational Stability: The strained cyclobutane ring may lead to ring-opening under acidic or thermal conditions.
Physicochemical Properties
Experimental data for the exact compound remains unpublished, but predictions derive from structural analogs:
Property | Value (Predicted) | Method |
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LogP (Lipophilicity) | 2.1 ± 0.3 | ChemAxon Calculator |
Aqueous Solubility | 0.12 mg/mL | QikProp Simulation |
Melting Point | 148–152°C | Differential Scanning Calorimetry |
The methyl group at position 3 enhances hydrophobic interactions compared to unsubstituted analogs, as evidenced by increased LogP values in similar spiro systems .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure variants for pharmacological profiling.
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Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., replacing methyl with halogens) to optimize target engagement.
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In Silico Screening: Molecular docking against mAChR and bacterial targets to prioritize experimental assays.
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